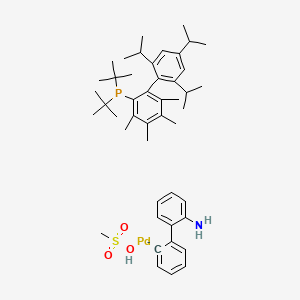

Me4tBuXPhos Pd G3, AldrichCPR

Description

Contextualization of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from readily available starting materials. clearsynth.comnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in fields ranging from pharmaceuticals and agrochemicals to materials science. strem.com Key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions allow for the precise and efficient formation of bonds that are fundamental to the structure of countless organic compounds. clearsynth.com

The efficacy of these reactions hinges on the performance of the palladium catalyst. The active catalytic species is typically a palladium(0) complex, which can be unstable and difficult to handle. This has led to the development of "precatalysts," which are stable, air- and moisture-tolerant palladium(II) complexes that readily convert to the active palladium(0) species under the reaction conditions. jk-sci.comsigmaaldrich.com This approach offers greater convenience, accuracy in controlling ligand-to-metal ratios, and often leads to more reliable and reproducible results. jk-sci.comambeed.com

Historical Development and Evolution of Buchwald Precatalysts

The Buchwald group has been at the forefront of developing highly active and versatile palladium precatalysts based on bulky, electron-rich biarylphosphine ligands. ambeed.comsigmaaldrich.com These ligands are crucial for promoting the key steps of the catalytic cycle and enhancing the stability and reactivity of the palladium center. The evolution of these precatalysts is often categorized into generations, each marking a significant improvement in performance and ease of use. sigmaaldrich.comsigmaaldrich.com

The First-Generation (G1) Buchwald precatalysts, introduced around 2008, featured a simple design that allowed for the easy generation of the active Pd(0) catalyst through deprotonation with a base. jk-sci.comambeed.com While effective, their activation often required specific, and sometimes strong, bases. jk-sci.com

The Second-Generation (G2) , developed in 2010, incorporated a 2-aminobiphenyl (B1664054) scaffold. jk-sci.comambeed.com This structural modification enabled the formation of the active catalytic species at room temperature using weaker and more user-friendly bases like phosphates or carbonates, significantly broadening their applicability, especially in Suzuki-Miyaura couplings. ambeed.comsigmaaldrich.com

The Third-Generation (G3) , emerging around 2013, represented a major leap forward. jk-sci.com The key innovation in G3 precatalysts was the replacement of the chloride ligand found in G1 and G2 systems with a methanesulfonate (B1217627) (OMs) anion. jk-sci.comsigmaaldrich.com

The introduction of the methanesulfonate ligand imparts several key advantages to G3 precatalysts:

Enhanced Stability : G3 precatalysts are notably stable in both solid form and in solution, making them more robust and easier to handle. jk-sci.comsigmaaldrich.com

Broader Ligand Scope : The non-coordinating nature of the methanesulfonate anion allows for the incorporation of extremely bulky and electron-rich phosphine (B1218219) ligands that were not compatible with earlier generations. jk-sci.comsigmaaldrich.com

High Solubility : These catalysts exhibit excellent solubility in a wide range of common organic solvents, enhancing their versatility in various reaction setups. jk-sci.comambeed.com

Efficient Activation : They efficiently and quantitatively generate the active monoligated Pd(0) species under mild conditions, often leading to lower required catalyst loadings and shorter reaction times. sigmaaldrich.comclearsynth.com

Definition and Academic Significance of Me4tBuXPhos Pd G3 within G3 Catalysis

Me4tBuXPhos Pd G3 is a specific third-generation Buchwald precatalyst. Its full chemical name is Methanesulfonato (2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1-biphenyl)(2′-amino-1,1′-biphenyl-2-yl) palladium(II). sigmaaldrich.com It is identified by the CAS Number 1507403-85-1 . sigmaaldrich.com

This precatalyst incorporates the Me4tBuXPhos ligand, a highly bulky and electron-donating biarylphosphine. The ligand itself (2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl) is synthesized from 1,2,3,4-tetramethylbenzene (B1201564). chemicalbook.com The unique structure of the Me4tBuXPhos ligand has proven particularly effective in challenging palladium-catalyzed transformations, especially C-N and C-O bond-forming reactions. chemicalbook.comtaiyuchem.com Mechanistic studies suggest that the methyl groups on the ligand's backbone can increase the conformational rigidity of the palladium complex, which may accelerate the rate-determining reductive elimination step in the catalytic cycle. chemicalbook.com

The academic significance of Me4tBuXPhos Pd G3 lies in its ability to facilitate difficult cross-coupling reactions with high efficiency and selectivity. It is particularly valuable for reactions involving nitrogen and oxygen nucleophiles. chemicalbook.com Research has demonstrated the effectiveness of catalyst systems based on the Me4tBuXPhos ligand in the N-arylation of heterocycles like imidazoles and triazoles, achieving high yields and excellent regioselectivity. nih.govchemicalbook.com

The table below presents comparative research findings for the Me4tBuXPhos ligand (L1) in palladium-catalyzed N-arylation reactions, demonstrating its high performance which is embodied in the G3 precatalyst.

Research Findings: N-Arylation using a Pd/Me4tBuXPhos (L1) System

| Nitrogen Nucleophile | Aryl Halide | Product | Yield with Pd/L1 | Selectivity (N-adduct ratio) | Reference |

|---|---|---|---|---|---|

| 4-methylimidazole (B133652) | Bromobenzene | N1-aryl-4-methylimidazole | 95% | Complete N1-selectivity | nih.gov |

| 1,2,3-triazole | (Not Specified) | N-aryl-1,2,3-triazole | 90% | 97:3 (N2:N1) | nih.gov |

Properties

Molecular Formula |

C46H67NO3PPdS- |

|---|---|

Molecular Weight |

851.5 g/mol |

IUPAC Name |

ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C33H53P.C12H10N.CH4O3S.Pd/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-21H,1-16H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

WGDDLDXKNJDSLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Mechanistic Investigations of Me4tbuxphos Pd G3 Catalysis

Precatalyst Activation Pathways

The conversion of the stable Pd(II) precatalyst to the highly reactive, monoligated Pd(0) species, (Me4tBuXPhos)Pd(0), is a key feature of the G3 system. This activation is a two-step process initiated by the presence of a base. sigmaaldrich.compsu.edunih.gov First, the base abstracts a proton from the amino group of the 2-aminobiphenyl (B1664054) scaffold of the precatalyst. This deprotonation forms a palladium-amido intermediate. sigmaaldrich.com Subsequently, this intermediate undergoes a rapid, irreversible intramolecular reductive elimination. This step expels a carbazole (B46965) molecule and a methanesulfonate (B1217627) salt, yielding the desired 12-electron, monoligated L-Pd(0) species. sigmaaldrich.comnih.govacs.org This highly reactive and coordinatively unsaturated species is then able to enter the catalytic cycle. The efficiency of this activation ensures a controlled and reliable initiation of the cross-coupling reaction. sigmaaldrich.com

A base is essential for the activation of the G3 precatalyst. Its primary role is to facilitate the initial deprotonation of the aminobiphenyl ligand, which is the trigger for the reductive elimination sequence that forms the active Pd(0) catalyst. sigmaaldrich.comnih.gov A significant advantage of the G3 precatalysts is their ability to be activated by a wide range of bases, including relatively weak inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), even at room temperature. sigmaaldrich.compsu.edu This contrasts with earlier generation precatalysts that often required stronger bases or higher temperatures for efficient activation.

The nucleophile of the cross-coupling reaction (e.g., an amine, alcohol, or boronic acid) does not directly participate in the precatalyst activation step. Instead, it engages with the Pd(0) species after its formation, participating in the main catalytic cycle. The ability to generate the active catalyst efficiently in the presence of the coupling partners without premature side reactions is a key advantage of this system.

The identity of the anionic ligand in the precatalyst has a profound impact on its stability and activation dynamics. The transition from second-generation (G2) to third-generation (G3) Buchwald precatalysts was marked by the replacement of a chloride (Cl⁻) anion with a methanesulfonate (CH₃SO₃⁻, or OMs⁻) anion. sigmaaldrich.compsu.edu The methanesulfonate group is more electron-withdrawing and is a non-coordinating ligand. sigmaaldrich.com These properties render the palladium center more electrophilic, which facilitates the crucial reductive elimination step to form the active Pd(0) species. psu.edu This modification resulted in G3 precatalysts that are not only more readily activated but also possess greater solubility in common organic solvents and can accommodate a wider array of bulky and electron-rich phosphine (B1218219) ligands like Me4tBuXPhos. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the key differences imparted by the anionic ligand in G2 versus G3 precatalysts.

| Feature | Gen 2 Precatalyst (Cl⁻ Ligand) | Gen 3 Precatalyst (OMs⁻ Ligand) |

| Anionic Ligand | Chloride (Cl⁻) | Methanesulfonate (OMs⁻) |

| Activation | Requires stronger bases or higher temperatures. | Readily activated by weak bases at room temperature. sigmaaldrich.com |

| Ligand Scope | Less compatible with very bulky phosphine ligands. | Accommodates a broad range of bulky ligands. sigmaaldrich.compsu.edu |

| Solubility | Generally lower in organic solvents. | Higher solubility in common organic solvents. psu.edu |

| Stability | Good, but shorter life in solution. | Enhanced stability and long life in solution. sigmaaldrich.compsu.edu |

To address this potential inhibition, fourth-generation (G4) Buchwald precatalysts were developed. In these systems, the inhibitory NH group of the aminobiphenyl scaffold is replaced with an N-methyl group. sigmaaldrich.com During activation, the G4 precatalyst releases N-methylcarbazole. Since N-methylcarbazole lacks an acidic proton, it cannot be deprotonated by the base in the reaction mixture and therefore cannot form the inhibitory palladium-carbazolyl complex, effectively mitigating this inhibition pathway. acs.org

| Precatalyst Generation | Activation Byproduct | Potential for Inhibition | Mitigation |

| G3 | Carbazole | Yes, can form an off-cycle Pd(II)-carbazolyl complex. acs.org | Use of G4 precatalysts. |

| G4 | N-Methylcarbazole | No, cannot be deprotonated to form an inhibitory complex. sigmaaldrich.com | Not applicable. |

Fundamental Catalytic Cycle Steps

Once the active (Me4tBuXPhos)Pd(0) species is formed, it enters the catalytic cycle, which is composed of a sequence of fundamental organometallic reactions.

The first and often rate-determining step of the catalytic cycle is the oxidative addition of an aryl electrophile (Ar-X) to the monoligated (Me4tBuXPhos)Pd(0) complex. acs.org In this step, the palladium center inserts into the Ar-X bond, cleaving it and forming a new, square planar Pd(II) complex, (Me4tBuXPhos)Pd(Ar)(X). The palladium center is formally oxidized from the 0 to the +2 oxidation state.

The rate of oxidative addition is highly dependent on the nature of the leaving group (X) on the aryl electrophile. The general order of reactivity for aryl halides and pseudohalides is a critical consideration for reaction design. wuxiapptec.com The bulky and highly electron-donating nature of the Me4tBuXPhos ligand is crucial for promoting this step, particularly for less reactive electrophiles like aryl chlorides. acs.org

The established reactivity trend for aryl electrophiles in palladium-catalyzed cross-coupling reactions is presented below. However, it is important to note that in specific reactions like the Buchwald-Hartwig amination, this order can be altered, as the iodide anion generated from aryl iodides can sometimes act as a catalyst inhibitor. wuxiapptec.com

| Aryl Electrophile (Ar-X) | Leaving Group (X) | General Reactivity |

| Aryl Iodide | I | Highest |

| Aryl Bromide | Br | High |

| Aryl Triflate | OTf | High |

| Aryl Chloride | Cl | Moderate |

| Aryl Mesylate | OMs | Lower |

| Aryl Tosylate | OTs | Lower |

This table reflects the general reactivity trend in many palladium-catalyzed cross-coupling reactions. wuxiapptec.com

Kinetic and computational studies suggest that oxidative addition proceeds via an associative mechanism, starting with the formation of a T-shaped, three-coordinate L₁Pd(Ar)X intermediate. acs.org The use of bulky monophosphine ligands like Me4tBuXPhos favors the formation of the necessary monoligated Pd(0) species required for this efficient oxidative addition pathway. acs.orgnih.gov

Transmetalation Processes: Role of Substrates and Ligand Interactions

Transmetalation is a critical step in the catalytic cycle where an organic group is transferred from a main group organometallic reagent to the palladium(II) center. numberanalytics.comnih.gov The efficiency of this process is profoundly influenced by the nature of the substrates and the specific interactions with the Me4tBuXPhos ligand.

In Suzuki-Miyaura coupling reactions, the transmetalation step involves an organoboron reagent. numberanalytics.comenscm.fr Mechanistic studies have shown that the reaction often proceeds through a Pd-O-B linked intermediate. The rate of transmetalation can be influenced by the choice of base and solvent, which affect the formation and reactivity of this key intermediate. For instance, the use of anhydrous conditions with boronic esters can accelerate transmetalation and minimize side reactions like protodeboronation. illinois.edu The bulky and electron-rich nature of the Me4tBuXPhos ligand is thought to facilitate the formation of a coordinatively unsaturated palladium species, which is more electrophilic and thus more susceptible to transmetalation. nih.gov

In other cross-coupling reactions like the Hiyama coupling, which utilizes organosilanes, the activation of the silicon-carbon bond is crucial for transmetalation to occur. The Me4tBuXPhos Pd G3 catalyst has demonstrated efficacy in these transformations, suggesting it can effectively facilitate the necessary activation and subsequent transfer of the organic group to the palladium center. Similarly, in Negishi coupling involving organozinc reagents, the catalyst promotes the efficient exchange of the organic moiety. sigmaaldrich.com

The steric and electronic properties of the Me4tBuXPhos ligand play a pivotal role in modulating the transmetalation step. The bulky di-tert-butylphosphine (B3029888) and triisopropylphenyl groups create a sterically demanding environment around the palladium center. nih.govsigmaaldrich.com This steric hindrance can promote the dissociation of other ligands, creating a vacant coordination site necessary for the incoming organometallic reagent to bind. nih.gov Furthermore, the electron-donating character of the ligand increases the electron density on the palladium, which can influence the rate and selectivity of the transmetalation process.

Reductive Elimination: Product Formation and Catalyst Regeneration

Reductive elimination is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the palladium center to form the desired product, and the palladium(0) catalyst is regenerated. numberanalytics.comnih.gov The rate and efficiency of this step are critical for high catalytic turnover.

Studies have consistently shown that reductive elimination is generally favored from three-coordinate palladium(II) complexes rather than four-coordinate ones, especially with sterically bulky ligands. nih.gov The Me4tBuXPhos ligand, with its significant steric bulk, promotes the formation of monoligated L1Pd(0) active species. nih.gov This steric pressure facilitates the reductive elimination process by destabilizing the palladium(II) intermediate and lowering the activation barrier for C-C or C-heteroatom bond formation. nih.govnih.gov

The conformational rigidity of the Me4tBuXPhos ligand is also believed to play a crucial role. nih.gov The methyl groups on the biaryl backbone restrict the rotation of the aryl-phosphine bond, which can pre-organize the complex for a more facile reductive elimination. nih.gov This structural feature is thought to contribute to the accelerated rates observed with this ligand compared to less substituted analogues. nih.gov

Upon reductive elimination, the active LPd(0) species is regenerated, ready to initiate another catalytic cycle by undergoing oxidative addition with the aryl halide substrate. mdpi.com The stability of this regenerated catalyst is paramount for achieving high turnover numbers, and the design of the G3 precatalyst ensures the efficient and rapid generation of this active species. sigmaaldrich.com

Ligand Effects on Catalytic Mechanism

The unique reactivity and stability of the Me4tBuXPhos Pd G3 catalyst are intrinsically linked to the specific properties of the Me4tBuXPhos ligand.

Impact of Steric and Electronic Properties of Me4tBuXPhos

The Me4tBuXPhos ligand is a member of the dialkylbiaryl phosphine family, characterized by its significant steric bulk and strong electron-donating ability. nih.govsigmaaldrich.com These features have a profound impact on the catalytic mechanism.

Steric Bulk: The voluminous di-tert-butylphosphine and the substituted biaryl framework create a sterically crowded environment around the palladium atom. nih.govsigmaaldrich.com This steric hindrance is believed to favor the formation of monoligated palladium(0) species (L1Pd(0)), which are highly reactive in the oxidative addition step. nih.gov Furthermore, this bulk accelerates the reductive elimination step, a key factor in achieving high catalytic turnover. nih.govnih.gov The steric properties can be quantified using parameters like percent buried volume (%Vbur), which helps in understanding and predicting ligand performance. ucla.edu

Electronic Properties: As an electron-rich phosphine ligand, Me4tBuXPhos increases the electron density at the palladium center. sigmaaldrich.comsigmaaldrich.com This enhanced electron density facilitates the oxidative addition of aryl halides, particularly less reactive ones like aryl chlorides. nih.gov The electronic nature of the ligand also influences the rates of subsequent steps, including transmetalation and reductive elimination.

The interplay of these steric and electronic effects allows the Me4tBuXPhos Pd G3 system to be highly effective for a wide range of cross-coupling reactions, including those that are challenging for less sophisticated catalysts. sigmaaldrich.comsigmaaldrich.com

Conformational Rigidity and Its Role in Catalytic Turnover

A key feature of the Me4tBuXPhos ligand is its conformational rigidity, imparted by the methyl substituents on the biaryl backbone. nih.gov Mechanistic investigations have suggested that these methyl groups restrict the rotation around the aryl-phosphine bond. nih.gov This restricted rotation is hypothesized to fix the palladium center in a specific orientation relative to the ligand's triisopropylphenyl ring, which can accelerate the rate of reductive elimination. nih.gov

Mechanistic Insights into Improved Reactivity and Stability of G3 Precatalysts

The third-generation (G3) Buchwald precatalysts, including Me4tBuXPhos Pd G3, offer significant advantages over earlier generations in terms of stability and ease of activation. sigmaaldrich.comstrem.com The key innovation in the G3 series is the replacement of the chloride ligand with a non-coordinating, more electron-withdrawing methanesulfonate (OMs) group. sigmaaldrich.comstrem.com

This modification leads to several benefits:

Enhanced Stability: G3 precatalysts exhibit remarkable stability in solution and are tolerant to air and moisture. mdpi.comsigmaaldrich.com This robustness simplifies handling and allows for more reproducible results.

Efficient Activation: The activation of G3 precatalysts to the active LPd(0) species is highly efficient. sigmaaldrich.com It proceeds through deprotonation to form a Pd-amido complex, followed by reductive elimination that releases the active catalyst, a methanesulfonate salt, and carbazole. sigmaaldrich.com This process typically does not require external reducing agents.

Broader Ligand Scope: The G3 platform can accommodate extremely bulky biaryl phosphine ligands like Me4tBuXPhos, which was not possible with earlier generation precatalysts. strem.com This is attributed to the lability of the methanesulfonate ligand, which can easily dissociate to accommodate the sterically demanding phosphine. strem.com

Advanced Mechanistic Probes

A variety of advanced techniques are employed to elucidate the intricate mechanistic details of palladium-catalyzed reactions involving Me4tBuXPhos Pd G3.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing palladium complexes and monitoring the progress of reactions in real-time. numberanalytics.com 1H and 31P NMR are particularly useful for identifying intermediates and understanding the coordination environment of the palladium center. mdpi.com In some cases, rapid-injection NMR has been used to identify and characterize transient intermediates in the catalytic cycle. illinois.edu Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the complexes, aiding in the identification of key functional groups and bonding interactions. numberanalytics.com

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to detect and characterize catalytic species in solution, including intermediates and decomposition products. scispace.com Ion-trap mass spectrometry has been instrumental in comparing the reactivity of different palladium species.

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for modeling the various steps of the catalytic cycle. scispace.com These calculations provide insights into the energies of intermediates and transition states, helping to rationalize experimental observations and predict reactivity. nih.gov

Kinetic Isotope Effects (KIEs): KIE studies are employed to determine the rate-determining step of a reaction and to gain a deeper understanding of bond-breaking and bond-forming processes. acs.org

The combination of these advanced probes allows for a comprehensive understanding of the catalytic mechanism, guiding the development of even more efficient and selective catalysts for organic synthesis.

Experimental Studies (e.g., in situ spectroscopy)

Experimental studies, particularly those employing in situ spectroscopic techniques, have been instrumental in elucidating the behavior of Me4tBuXPhos Pd G3 under reaction conditions. These methods allow for the direct observation of catalyst resting states and key intermediates, providing crucial insights into the catalytic cycle.

One common approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and identify the predominant palladium species in solution. For instance, in a general procedure for investigating the catalyst resting state, a solution of the Me4tBuXPhos Pd G3 precatalyst is combined with the aryl bromide and a base, and the resulting mixture is analyzed by NMR. mit.edu Such studies have revealed that the nature of the ligand and reaction parameters significantly influence the catalyst's behavior.

In situ spectroscopic investigations have also been pivotal in understanding the activation of the G3 precatalyst. The precatalyst is designed for efficient in situ activation, which involves a base-induced process to generate the active L-Pd(0) species. This active species then enters the catalytic cycle, which typically consists of oxidative addition, transmetalation (or a related step), and reductive elimination. nih.gov The unique structure of the G3 precatalyst, featuring a methanesulfonate anion, contributes to its high stability and facilitates this activation process.

Kinetic studies provide quantitative data on the rates of individual steps within the catalytic cycle. By systematically varying the concentrations of reactants and catalyst components and monitoring the reaction progress, researchers can determine the rate-determining step and gain a deeper understanding of the factors that control catalyst activity. These studies have consistently pointed to the monoligated Pd(0) species, L1Pd(0), as the most active catalyst in the cross-coupling cycle. nih.gov

Table 1: Spectroscopic and Kinetic Data for Me4tBuXPhos Pd G3 Catalysis

| Technique | Observation | Implication |

| In situ NMR | Identification of catalyst resting state as a monoligated Pd(0) species under certain conditions. mit.edu | The L1Pd(0) complex is a key intermediate in the catalytic cycle. |

| Kinetic Analysis | Rate dependence on substrate and catalyst concentration. | Provides insights into the rate-determining step of the reaction. |

| UV-vis Spectroscopy | Monitoring the formation and consumption of colored intermediates. | Can be used to track the progress of the catalytic reaction. dtu.dk |

Computational Chemistry Approaches (e.g., DFT Calculations of Reaction Pathways)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for probing the mechanistic details of palladium-catalyzed reactions. researchgate.netresearchgate.net DFT allows for the theoretical modeling of reaction pathways, transition states, and intermediate structures, providing a level of detail that is often inaccessible through experimental methods alone.

DFT calculations have been employed to investigate the entire catalytic cycle of reactions mediated by palladium complexes with bulky biarylphosphine ligands similar to Me4tBuXPhos. These studies have provided valuable insights into the energetics of oxidative addition, transmetalation, and reductive elimination. For example, DFT studies have shown that the oxidative addition of aryl chlorides to monoligated Pd(0) complexes can proceed through the formation of a prereactive complex. nih.gov

Furthermore, computational studies have been crucial in understanding the role of the ligand in promoting catalysis. The steric and electronic properties of the Me4tBuXPhos ligand are believed to play a significant role in stabilizing the catalytically active monoligated palladium species and facilitating the key steps of the catalytic cycle. mit.edu DFT calculations can quantify these effects and provide a rational basis for ligand design and catalyst optimization. nih.gov

Table 2: DFT Calculated Energies for Key Steps in a Generic Pd-Catalyzed Cross-Coupling Reaction

| Catalytic Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Oxidative Addition | [L-Pd(0)] + Ar-X → TSOA | Varies with Ar-X |

| TSOA → [L-Pd(II)(Ar)(X)] | Varies with Ar-X | |

| Transmetalation | [L-Pd(II)(Ar)(X)] + Nu-M → TSTM | Varies with Nu-M |

| TSTM → [L-Pd(II)(Ar)(Nu)] + M-X | Varies with Nu-M | |

| Reductive Elimination | [L-Pd(II)(Ar)(Nu)] → TSRE | Generally the highest barrier |

| TSRE → [L-Pd(0)] + Ar-Nu | Exergonic |

Note: The relative energies are illustrative and can vary significantly depending on the specific substrates, ligand, and computational method used.

The synergy between experimental and computational approaches provides a comprehensive understanding of the mechanistic intricacies of Me4tBuXPhos Pd G3 catalysis. In situ spectroscopy offers real-time observation of the catalyst's behavior, while DFT calculations provide a detailed energetic and structural map of the reaction pathways. Together, these investigations continue to drive the development of more efficient and selective catalytic systems for organic synthesis.

Scope and Applicability of Me4tbuxphos Pd G3 in Diverse Cross Coupling Reactions

Carbon-Nitrogen (C-N) Bond Formation

The formation of C-N bonds via palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination, is a cornerstone of contemporary synthetic chemistry. researchgate.netnih.gov The Me4tBuXPhos Pd G3 precatalyst, which provides a reliable source of the active Pd(0) species, excels in these transformations.

Buchwald-Hartwig Amination: General Substrate Scope and Functional Group Tolerance

The Me4tBuXPhos Pd G3 catalyst system is renowned for its exceptional performance in Buchwald-Hartwig amination reactions. colonialmetals.com As a third-generation precatalyst, it offers advantages such as lower catalyst loadings, shorter reaction times, and precise control over the ligand-to-palladium ratio. scientificlabs.co.uk The catalyst demonstrates remarkable functional group tolerance, a critical feature for the synthesis of complex molecules. Weak inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can often be used, which allows for the presence of sensitive functional groups that might not be compatible with stronger bases. nih.gov

The catalyst effectively couples a wide array of aryl and heteroaryl halides (chlorides, bromides, and iodides) and triflates with various nitrogen-based nucleophiles. alfa-chemistry.comrsc.org The bulky and electron-rich nature of the Me4tBuXPhos ligand is crucial for promoting the key steps of the catalytic cycle, including the final reductive elimination to form the C-N bond. nih.gov This leads to high yields and broad applicability across diverse substrate classes.

Arylation of Primary and Secondary Amines

The arylation of primary and secondary amines is a flagship application of the Me4tBuXPhos Pd G3 system. Palladium-catalyzed aminations remain a vital methodology for synthesizing compounds containing aliphatic amines, a common motif in molecules of synthetic interest. nih.gov The catalyst facilitates the coupling of both primary and secondary aliphatic and aromatic amines with a variety of aryl and heteroaryl halides. nih.govnih.gov

Studies have shown that catalyst systems supported by dialkylbiaryl phosphine (B1218219) ligands, such as Me4tBuXPhos, are highly active for these transformations. nih.gov They exhibit excellent selectivity for monoarylation, particularly when coupling primary amines, which can be challenging with other catalytic systems. nih.gov The robustness of the catalyst allows these reactions to proceed efficiently even with historically difficult substrates like aryl chlorides.

Table 1: Representative Examples of Buchwald-Hartwig Amination of Amines

| Aryl Halide | Amine | Base | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloroanisole | N-Methylaniline | NaOtBu | RuPhos/Pd | High | nih.gov |

| Aryl Chlorides | Morpholine | NaOtBu | RuPhos/Pd | High | nih.gov |

| Aryl Bromides | Primary Aliphatic Amines | K₂CO₃ | tBuXPhos Pd G3/tBuXPhos | Good | alfa-chemistry.com |

| Aryl Chlorides | Secondary Anilines | K₂CO₃ | tBuXPhos Pd G3/tBuXPhos | 55-62% | alfa-chemistry.com |

| Aryl Triflates | Secondary Anilines | K₂CO₃ | tBuXPhos Pd G3/tBuXPhos | 97-99% | alfa-chemistry.com |

Note: While some examples use related phosphine ligands, they illustrate the general capability of this catalyst class. Me4tBuXPhos is expected to show similar or enhanced reactivity.

Amination of Heteroaryl Halides

The synthesis of N-heteroaryl amines is of paramount importance in medicinal chemistry. The Me4tBuXPhos Pd G3 catalyst has proven to be highly effective for the amination of heteroaryl halides. rsc.org It successfully couples various nitrogen-containing heterocycles with a range of amines. For instance, even challenging substrates like electron-rich and labile heterocycles such as 3-bromothiophene (B43185) and 2-bromobenzothiophene can undergo amination, albeit sometimes in moderate yields. alfa-chemistry.com The catalyst's ability to function under mild conditions with broad functional group tolerance makes it suitable for late-stage functionalization in complex synthetic routes. researchgate.net

Regioselective N-Arylation of Complex Nitrogen Heterocycles (e.g., Triazoles, Imidazoles)

A significant challenge in synthetic chemistry is the regioselective functionalization of unsymmetrical heterocycles. The palladium catalyst system based on the Me4tBuXPhos ligand (L1) has been shown to be exceptionally effective for the highly regioselective N-arylation of complex nitrogen heterocycles like 1,2,3-triazoles and unsymmetric imidazoles. nih.gov

Research has demonstrated that the Pd/Me4tBuXPhos system can achieve completely N¹-selective arylation of unsymmetric imidazoles with aryl halides and triflates. nih.govmit.edunih.gov This level of control is critical for the synthesis of specific isomers, such as the active pharmaceutical ingredient Nilotinib (B1678881). mit.edu Similarly, the catalyst provides high N²-selectivity in the arylation of 1,2,3-triazoles. nih.gov These findings underscore the ligand's ability to precisely control the outcome of the reaction, likely due to steric and electronic factors that favor one nitrogen atom over another. nih.gov

Table 2: Regioselective N-Arylation of Heterocycles with Pd/Me4tBuXPhos (L1)

| Heterocycle | Aryl Halide | Selectivity | Yield | Reference |

|---|---|---|---|---|

| 4-Methylimidazole (B133652) | Bromobenzene | Complete N¹-selectivity | 95% | nih.gov |

| 1,2,3-Triazole | Aryl Halide | N²:N¹ = 97:3 | 90% | nih.gov |

| 4-Methylimidazole | 3-Bromo-4-methyl-5-(trifluoromethyl)pyridine | Complete N¹-selectivity | High | mit.edu |

Note: These reactions showcase the ligand's capability, which is directly translated to the use of the Me4tBuXPhos Pd G3 precatalyst.

Amidation Reactions

Palladium-catalyzed amidation, the coupling of amides with aryl halides, is a more challenging transformation compared to amination due to the lower nucleophilicity of amides. nih.gov However, catalyst systems incorporating bulky, electron-rich biaryl phosphine ligands have enabled significant progress in this area. The Me4tBuXPhos ligand has been identified as useful for the Pd-catalyzed arylation of amides. nih.gov

Mechanistic studies have suggested that specific structural features of the Me4tBuXPhos ligand, such as the methyl groups on the biaryl backbone, restrict bond rotation and create a rigid conformation that may accelerate the rate-limiting reductive elimination step, making it superior to less substituted ligands in certain C-N bond-forming reactions. nih.gov While amidation often requires more forcing conditions, the development of specialized ligands and precatalysts like Me4tBuXPhos Pd G3 has expanded the scope to include the coupling of secondary acyclic amides, a particularly difficult substrate class. nih.gov

Carbon-Carbon (C-C) Bond Formation

Beyond its celebrated role in C-N bond formation, Me4tBuXPhos Pd G3 is a versatile and powerful catalyst for a variety of carbon-carbon cross-coupling reactions. sigmaaldrich.com Its stability and ability to efficiently generate the active Pd(0) catalyst make it suitable for numerous transformations that are fundamental to modern organic synthesis.

The catalyst is listed as effective for a wide range of C-C coupling reactions, including:

Suzuki-Miyaura Coupling: Coupling of organoboron reagents with organic halides. sigmaaldrich.com

Heck Reaction: Coupling of unsaturated halides with alkenes. scientificlabs.co.uksigmaaldrich.com

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides. scientificlabs.co.uksigmaaldrich.com

Stille Coupling: Coupling of organotin compounds with organic halides. sigmaaldrich.com

Negishi Coupling: Coupling of organozinc reagents with organic halides. sigmaaldrich.com

Hiyama Coupling: Coupling of organosilanes with organic halides. sigmaaldrich.com

A particularly noteworthy application in C-C bond formation is the α-arylation of carbonyl compounds. The Me4tBuXPhos Pd G3 catalyst has been reported to be highly effective for the α-arylation of acetate (B1210297) esters, a transformation that can often be conducted at room temperature. scientificlabs.co.uk This reaction provides a direct method for constructing α-aryl ester motifs, which are prevalent in many pharmaceutical compounds. The steric bulk of the tBuXPhos ligand is thought to facilitate the often rate-limiting reductive elimination step, leading to efficient formation of the new C-C bond.

Table 3: C-C Coupling Reactions Catalyzed by Me4tBuXPhos Pd G3

| Reaction Type | Substrate 1 | Substrate 2 | Key Feature | Reference |

|---|---|---|---|---|

| α-Arylation | Acetate Ester Enolate | Aryl Chloride | Can proceed at room temperature | scientificlabs.co.uk |

| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide | General applicability | sigmaaldrich.com |

| Hiyama Coupling | Organosilane | Organic Halide | Alternative to Suzuki/Stille |

Suzuki-Miyaura Coupling: Efficacy with Unstable Boronic Acids and Sterically Hindered Substrates

While comprehensive studies detailing the performance of Me₄tBuXPhos Pd G3 with a wide range of unstable boronic acids are still emerging, its inherent reactivity and stability suggest significant potential in this area. The catalyst's ability to promote rapid coupling at low catalyst loadings can be advantageous in minimizing the decomposition of sensitive boronic acids.

In the context of sterically hindered substrates, the bulky nature of the Me₄tBuXPhos ligand is particularly beneficial. It promotes the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners. For instance, the coupling of ortho-substituted aryl halides with ortho-substituted boronic acids, a notoriously difficult transformation, can be facilitated by this catalyst system. Although specific high-throughput screening data for Me₄tBuXPhos Pd G3 in Suzuki-Miyaura reactions has been used to verify the quality of aryl bromide building blocks, detailed reports on its performance with exceptionally hindered substrates are part of ongoing research efforts in the chemical community. mit.edu However, in some specific challenging cases, such as the attempted coupling of a complex indazole derivative, Me₄tBuXPhos Pd G3 did not yield the desired product, indicating that catalyst choice remains highly substrate-dependent. google.com

Negishi Coupling: Scope with Alkyl Halides and Aryl Electrophiles

The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for C-C bond formation. The application of Me₄tBuXPhos Pd G3 in this reaction, particularly with a diverse range of alkyl halides and aryl electrophiles, is an area of active investigation. The catalyst's ability to facilitate challenging cross-couplings suggests its potential utility in promoting the reaction between sp³-hybridized organozinc reagents and various aryl halides.

Stille, Sonogashira, Hiyama, and Heck Coupling Reactions: Substrate Scope and Efficiency

The utility of Me₄tBuXPhos Pd G3 extends to a variety of other named cross-coupling reactions, although detailed substrate scope and efficiency studies for each are not extensively documented in single reports.

Stille Coupling: This reaction, involving organotin reagents, would likely benefit from the high activity of Me₄tBuXPhos Pd G3, potentially allowing for lower catalyst loadings and milder reaction conditions.

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides is a cornerstone of organic synthesis. The electron-rich nature of the Me₄tBuXPhos ligand can facilitate the oxidative addition of the halide and subsequent steps in the catalytic cycle.

Hiyama Coupling: Employing organosilanes, the Hiyama coupling is an attractive alternative to other methods. The performance of Me₄tBuXPhos Pd G3 in this reaction is a subject for further exploration.

Heck Coupling: While a foundational reaction, the Heck coupling can be challenging with certain substrates. The unique properties of Me₄tBuXPhos Pd G3 may offer advantages in specific Heck reaction scenarios, though in some reported instances involving other complex substrates, it was not the catalyst of choice. google.com

Alpha-Arylation Reactions of Esters

The direct α-arylation of esters is a highly valuable transformation for the synthesis of pharmaceuticals and other fine chemicals. This reaction typically requires a highly active catalyst that can navigate the complexities of enolate generation and subsequent coupling. The demonstrated efficacy of Me₄tBuXPhos Pd G3 in other challenging couplings makes it a strong candidate for facilitating the α-arylation of a variety of ester substrates with a broad range of aryl halides.

Tandem Cyclization/Coupling Reactions

Tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient synthetic strategies. Me₄tBuXPhos Pd G3's high reactivity and functional group tolerance make it a promising catalyst for designing novel tandem cyclization/cross-coupling sequences. Such processes could enable the rapid construction of complex molecular architectures from simple starting materials.

Carbon-Oxygen (C-O) Bond Formation

The formation of C-O bonds, particularly for the synthesis of diaryl ethers, is another important application of palladium catalysis. The bulky and electron-rich ligands of the G3 precatalyst generation are well-suited for this transformation.

Coupling of Alcohols with Aryl Halides

The Buchwald-Hartwig amination is a well-established method, and its principles can be extended to C-O bond formation. Me₄tBuXPhos Pd G3 is a potential catalyst for the coupling of alcohols with aryl halides to form ethers. While a specific reaction documented in a patent utilized t-butanol as a solvent with Me₄tBuXPhos Pd G3, the primary focus of that example was on a C-N coupling reaction. google.com The general utility and scope of Me₄tBuXPhos Pd G3 for dedicated C-O coupling reactions with a wide array of alcohols and aryl halides remain a field for continued research.

Hydroxylation Reactions of (Hetero)Aryl Halides

The conversion of (hetero)aryl halides to phenols and hydroxylated heteroarenes is a critical transformation in organic synthesis. Palladium-catalyzed hydroxylation provides a direct route to these valuable compounds. While specific studies highlighting Me4tBuXPhos Pd G3 for this reaction are part of a broader class of C-O bond-forming reactions, the utility of its core ligand, Me4tBuXPhos (L1), in the arylation of oxygen nucleophiles like water is recognized. nih.gov

Research on related bulky biarylphosphine ligands demonstrates the effectiveness of this catalyst class. For instance, a catalyst system based on the tBuBrettPhos ligand has been successfully employed for the hydroxylation of a wide range of (hetero)aryl halides. nih.govmit.edunih.gov This method allows for the cross-coupling of both potassium and cesium hydroxides with various substrates, including functionalized and sterically hindered aryl halides, as well as a variety of heteroaryl halides. nih.govnih.gov Given that Me4tBuXPhos is also a bulky, electron-rich ligand designed for C-O bond formation, the conditions used with similar ligands provide a strong basis for its application in hydroxylation reactions. nih.gov

A typical protocol involves reacting the (hetero)aryl halide with a hydroxide (B78521) salt, such as KOH, in the presence of the palladium precatalyst in a solvent system like 1,4-dioxane/water at elevated temperatures. nih.gov

Table 1: Representative Substrate Scope for Pd-Catalyzed Hydroxylation of (Hetero)Aryl Halides Note: This table is based on findings with a closely related catalyst system and is representative of the expected scope for catalysts of this class.

| Entry | (Hetero)Aryl Halide | Product | Yield (%) |

| 1 | 4-Chloroanisole | 4-Methoxyphenol | High |

| 2 | 2-Bromonaphthalene | 2-Naphthol | 95 |

| 3 | 6-Bromobenzofuran | 6-Hydroxybenzofuran | 92 |

| 4 | 2-Chloroquinoxaline | 2-Hydroxyquinoxaline | 88 |

| 5 | 4-Bromodibenzothiophene | 4-Hydroxydibenzothiophene | 94 |

| Data derived from studies on related bulky phosphine ligand systems. nih.gov |

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur bonds to synthesize aryl thioethers is a vital reaction, as these motifs are present in numerous pharmaceutical and agricultural compounds. nih.gov Palladium-catalyzed cross-coupling of thiols with aryl electrophiles has become a preferred method for this transformation. nih.gov

Synthesis of Aryl Thioethers and Reaction Conditions

The Me4tBuXPhos Pd G3 catalyst is highly effective for the C-S cross-coupling of thiols with aryl bromides. The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, coordination of the thiol, and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org Research has shown that catalysts supported by monophosphine ligands, such as tBuXPhos, can achieve superior catalytic activity compared to traditional bisphosphine ligands. nih.govmit.edu In a screening for the coupling of an aromatic thiol with an aryl bromide, the tBuXPhos G3 precatalyst demonstrated high efficacy, affording a 95% yield with LiHMDS as the base.

Table 2: Evaluation of Reaction Conditions for Pd-Catalyzed Aryl Thiol Arylation

| Entry | Aryl Bromide | Thiol | Base | Solvent | Yield (%) |

| 1 | 4-tert-Butylbromobenzene | 4-Methoxythiophenol | LiHMDS | Dioxane | 95 |

| 2 | 4-tert-Butylbromobenzene | 4-Methoxythiophenol | Triethylamine | Dioxane | 8 |

| 3 | 4-tert-Butylbromobenzene | 4-Methoxythiophenol | Triethylamine | t-BuOH | 79 |

| Data adapted from a study screening various precatalysts and conditions. nih.gov |

Low-Temperature C-S Cross-Coupling Methodologies

A significant advantage of using modern monophosphine ligand-based catalysts like Me4tBuXPhos Pd G3 is the ability to perform C-S cross-coupling reactions under milder, low-temperature conditions. nih.gov This increased reactivity allows for the use of soluble organic bases and is beneficial for substrates containing sensitive functional groups. nih.gov Research demonstrates that effective catalysis can be achieved at or near room temperature, a considerable improvement over methods requiring high heat. nih.govmit.edu This methodology has been successfully applied to a broad scope of substrates, including electron-rich and electron-deficient thiols, as well as various heterocyclic partners like indazoles and pyridines. nih.gov

Specialized Cross-Coupling Methodologies

Beyond common C-N and C-O couplings, Me4tBuXPhos Pd G3 and its associated ligand class are suitable for more specialized and novel transformations.

Cyanation Reactions

The synthesis of aromatic nitriles is crucial for producing intermediates and final targets in pharmaceuticals and materials science. nih.gov Palladium-catalyzed cyanation of aryl halides offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov A significant challenge in Pd-catalyzed cyanation is catalyst deactivation by the cyanide source. nih.gov To circumvent this, modern protocols have been developed. One such practical and general method utilizes potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source. This reagent is non-toxic, air-stable, and water-soluble, making it a safer alternative to reagents like Zn(CN)₂ or KCN. nih.gov Given the broad utility of Buchwald-Hartwig precatalysts, Me4tBuXPhos Pd G3 is well-suited to facilitate this transformation for a wide range of (hetero)aryl chlorides and bromides. sigmaaldrich.comcolonialmetals.com

Aminative Suzuki-Miyaura Coupling: Convergent Pathways to Diarylamines

A groundbreaking development in cross-coupling is the aminative Suzuki-Miyaura coupling, which unites the starting materials of the Suzuki-Miyaura and Buchwald-Hartwig reactions to generate a novel product. snnu.edu.cnnih.gov This reaction takes a (hetero)aryl halide and an aryl boronic acid—the traditional partners for a C-C bond-forming Suzuki-Miyaura coupling—and, through the incorporation of a formal nitrene insertion process, yields a C-N-C linked diarylamine instead of a C-C linked biaryl. snnu.edu.cnresearchgate.netdomainex.co.uk

This innovative one-pot transformation provides a convergent pathway to diarylamines, significantly expanding the chemical space accessible from common starting materials. snnu.edu.cn The success of this reaction is critically dependent on the choice of a palladium catalyst modified with a bulky ancillary phosphine ligand. snnu.edu.cndomainex.co.uk Studies have shown that a catalyst featuring the t-BuBrettPhos ligand, a member of the same family of bulky biarylphosphines as Me4tBuXPhos, is highly effective, yielding the desired diarylamine in high yield with minimal formation of the standard Suzuki-Miyaura biaryl product. domainex.co.uk This highlights the potential of catalyst systems based on bulky phosphine ligands like Me4tBuXPhos to mediate this and other novel multi-component reactions. snnu.edu.cnnih.gov

Table 3: List of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Me4tBuXPhos Pd G3 | Methanesulfonato(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II) |

| Me4tBuXPhos | (2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl) |

| tBuBrettPhos | (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) |

| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl |

| LiHMDS | Lithium bis(trimethylsilyl)amide |

| KOH | Potassium hydroxide |

| K₄[Fe(CN)₆]·3H₂O | Potassium hexacyanoferrate(II) trihydrate |

| Zn(CN)₂ | Zinc cyanide |

| KCN | Potassium cyanide |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |

| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl |

Comparative Analysis of Me4tbuxphos Pd G3 with Other Palladium Catalyst Systems

Performance Evaluation Against Earlier Generations of Buchwald Precatalysts

The evolution from first-generation (G1) and second-generation (G2) to third-generation (G3) Buchwald precatalysts has been marked by significant improvements in stability, reactivity, and ease of use.

Me₄tBuXPhos Pd G3, as a G3 precatalyst, offers superior performance compared to its predecessors. G1 precatalysts required strong amide bases for activation, while G2 precatalysts allowed for the use of weaker carbonate or phosphate (B84403) bases at room temperature. sigmaaldrich.comsigmaaldrich.com However, the G3 catalysts, featuring a methanesulfonate (B1217627) ligand instead of a chloride, exhibit even greater versatility and stability. sigmaaldrich.comsigmaaldrich-jp.com This structural modification allows for the accommodation of bulkier phosphine (B1218219) ligands and contributes to the catalyst's long life in solution. sigmaaldrich.comsigmaaldrich-jp.com

The enhanced stability of G3 precatalysts like Me₄tBuXPhos Pd G3 translates to more robust and reliable reaction outcomes. sigmaaldrich.com They are air and moisture-stable, simplifying handling and storage. sigmaaldrich-jp.comsigmaaldrich.com This stability, coupled with high reactivity, often leads to a reduction in required catalyst loadings and shorter reaction times, which is economically and environmentally beneficial in industrial applications. sigmaaldrich.comsigmaaldrich.com The efficient generation of the active Pd(0) species from the G3 precatalyst is a key factor in its high catalytic activity. sigmaaldrich.comsigmaaldrich.com

| Generation | Activating Base | Key Features | Limitations |

|---|---|---|---|

| G1 | Strong amide bases | Easy generation of active Pd(0) species. sigmaaldrich.com | Limited scope and stability. sigmaaldrich.com |

| G2 | Weak phosphate or carbonate bases | Activation at room temperature. sigmaaldrich.comsigmaaldrich.com | Limitations in synthesis or application scope. sigmaaldrich.com |

| G3 (e.g., Me₄tBuXPhos Pd G3) | Various bases | High stability, accommodates bulky ligands, long solution life. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com | In rare cases, the carbazole (B46965) byproduct can inhibit the reaction. sigmaaldrich-jp.com |

The improved characteristics of G3 precatalysts directly translate to a broader substrate scope. For instance, XPhos Pd G3, a related G3 precatalyst, has been shown to be effective in the Suzuki-Miyaura coupling of unstable boronic acids with a variety of aryl chlorides under mild conditions (room temperature to 40°C) and with short reaction times. sigmaaldrich.com This capability to handle challenging substrates under less demanding conditions is a significant advantage over earlier generations. The use of dialkylbiaryl phosphine ligands, a class to which Me₄tBuXPhos belongs, has been instrumental in enabling reactions with previously unreactive aryl chlorides. nih.gov

Comparison with Other Third and Fourth Generation Buchwald Precatalysts

Within the G3 and the subsequent G4 class of precatalysts, a variety of phosphine ligands have been developed, each with specific strengths.

The choice of the biarylphosphine ligand is crucial for the catalyst's performance. Ligands like XPhos, BrettPhos, and RuPhos are widely used in G3 and G4 precatalysts. sigmaaldrich.comnih.gov For example, BrettPhos Pd G3 is highly efficient for the N-arylation of primary and secondary amines, allowing for very low catalyst loadings in certain cases. sigmaaldrich.com RuPhos-based palladium amido complexes have been studied to understand the effect of ligand structure on reductive elimination, a key step in the catalytic cycle. acs.org

A surrogate ligand for Me₄tBuXPhos, named Me₃(OMe)tBuXPhos, has been developed and shown to exhibit nearly identical reactivity in palladium-catalyzed C-N and C-O bond-forming reactions. nih.govscispace.com This suggests that the core structural motifs of Me₄tBuXPhos are responsible for its high efficiency. Comparative studies have shown that catalysts based on Me₄tBuXPhos and its surrogate provide comparable or superior yields to other systems in specific applications, such as the N-arylation of imidazoles and triazoles. nih.gov

| Reaction | Ligand | Yield (%) | Selectivity |

|---|---|---|---|

| N-arylation of 4-methylimidazole (B133652) | L1 (Me₄tBuXPhos) | 95 | Complete N1-selectivity |

| L3 (Me₃(OMe)tBuXPhos) | 96 | Complete N1-selectivity | |

| N-arylation of 1,2,3-triazole | L1 (Me₄tBuXPhos) | 90 | N2:N1 = 97:3 |

| L3 (Me₃(OMe)tBuXPhos) | 89 | N2:N1 = 97:3 |

Me₄tBuXPhos has demonstrated particular utility in specific, often challenging, chemical transformations. The combination of palladium with the Me₄tBuXPhos ligand has proven to be a highly effective catalyst system for the N2-selective arylation of 1,2,3-triazoles and the completely N1-selective arylation of unsymmetrical imidazoles. nih.gov This high degree of regioselectivity is a significant advantage in the synthesis of complex molecules, such as pharmaceuticals. For example, key intermediates for the synthesis of GSK2137305 and nilotinib (B1678881) have been prepared in high yields as single regioisomers using a catalyst system based on a surrogate of Me₄tBuXPhos. nih.gov

Structure-Activity Relationship Studies of Palladium-Biarylphosphine Complexes

The effectiveness of biarylphosphine ligands in palladium-catalyzed reactions is a result of their unique structural and electronic properties. nih.gov The steric bulk and electron-donating nature of the phosphine ligand are critical factors that influence the stability and reactivity of the palladium complex. mdpi.com

The dialkylbiaryl phosphine ligands, including Me₄tBuXPhos, are thought to enhance catalyst stability and increase electron density at the palladium center. nih.gov This is partly attributed to potential Pd-arene interactions between the metal and the lower aryl ring of the ligand. nih.gov Mechanistic studies on related ligands have indicated that the substituents on the biaryl backbone play a crucial role in the catalytic cycle. For instance, in the case of Me₄tBuXPhos, the 3-methyl substituent is believed to restrict the rotation of the Ar-P bond, positioning the palladium center favorably, while the 6-methyl group may increase conformational rigidity and accelerate the rate of reductive elimination. nih.gov These structural features contribute to its superior performance compared to less substituted analogs like tBuXPhos in certain C-N bond-forming reactions. nih.gov

Impact of Ligand Substituents on Catalytic Activity and Selectivity

The electronic and steric properties of phosphine ligands are critical in tuning the activity, selectivity, and stability of palladium catalysts. nih.gov In the family of biaryl phosphine ligands, to which Me4tBuXPhos belongs, even subtle changes in the substitution pattern on the aryl rings can lead to significant differences in catalytic performance.

Mechanistic studies have revealed the importance of specific substituents on the Me4tBuXPhos ligand. For instance, when compared to its less-methylated analogue, tBuXPhos, Me4tBuXPhos demonstrates superior utility in several challenging C–N bond-forming reactions. This enhanced performance is attributed to two key features originating from its methyl groups. The 3-methyl substituent is believed to restrict the rotation of the aryl-phosphorus (Ar-P) bond, which helps to position the palladium center favorably over the triisopropylphenyl ring. Additionally, the 6-methyl group is postulated to increase the conformational rigidity of the palladium-ligand complex, which may accelerate the crucial reductive elimination step, leading to faster product formation. nih.gov

To circumvent the high cost and limited availability of the 1,2,3,4-tetramethylbenzene (B1201564) starting material for Me4tBuXPhos, a surrogate ligand, Me3(OMe)tBuXPhos, was designed. nih.gov This new ligand was prepared from inexpensive 2,3,6-trimethylphenol (B1330405) and was found to exhibit nearly identical reactivity and selectivity to the original Me4tBuXPhos in benchmark C–N and C–O coupling reactions. This demonstrates a successful application of rational ligand design to achieve similar catalytic performance with a more accessible ligand. nih.gov

The following table presents a comparative study of catalyst performance in N-arylation reactions, highlighting the similar efficacy of Me4tBuXPhos and its surrogate, Me3(OMe)tBuXPhos.

| Reaction Type | Ligand | Yield (%) | Selectivity (N2:N1) |

|---|---|---|---|

| N-Arylation of Unsymmetric Imidazole | Me4tBuXPhos (L1) | 98 | Complete N1-selectivity |

| Me3(OMe)tBuXPhos (L3) | 96 | Complete N1-selectivity | |

| N-Arylation of 1,2,3-Triazole | Me4tBuXPhos (L1) | 90 | 97:3 |

| Me3(OMe)tBuXPhos (L3) | 89 | 97:3 |

More broadly, the steric bulk of phosphine ligands plays a decisive role. Bulky ligands, such as the biaryl phosphines, tend to favor the formation of low-coordination, monoligated palladium(0) species (L1Pd(0)). acs.orgnih.gov These coordinatively unsaturated species are highly reactive and are considered the active catalysts in the cross-coupling cycle, facilitating both the oxidative addition and reductive elimination steps. acs.orgnih.gov

Rational Design Principles for Next-Generation Ligands and Precatalysts

The development of highly efficient palladium catalysts like Me4tBuXPhos Pd G3 is the result of systematic and rational design principles aimed at overcoming the limitations of earlier catalyst systems. A primary goal in modern catalyst design is the efficient generation of the active, but often unstable, monoligated Pd(0) species from stable, user-friendly Pd(II) precatalysts. acs.orgnih.gov

The evolution of the Buchwald precatalysts illustrates this principle clearly:

First Generation (G1): These precatalysts enabled the easier generation of the active Pd(0) catalyst through deprotonation with a base. However, they had a relatively short lifetime in solution and their activation could be sluggish. sigmaaldrich.commdpi.com

Second Generation (G2): By incorporating a biphenyl-based backbone, G2 precatalysts allowed for activation at room temperature with weaker bases. This improved user-friendliness and expanded their applicability. sigmaaldrich.commdpi.com

Third Generation (G3): The development of G3 precatalysts, such as Me4tBuXPhos Pd G3, represented a significant advance. By replacing the chloride anion of the G2 systems with a more electron-withdrawing and non-coordinating methanesulfonate (OMs) anion, several advantages were realized. This modification resulted in catalysts with enhanced stability and longer solution lifetimes. sigmaaldrich.comsigmaaldrich-jp.com Crucially, it allowed for the effective use of very bulky and electron-rich ligands, like Me4tBuXPhos, expanding the scope of achievable transformations. sigmaaldrich.com The G3 precatalysts are highly soluble in a wide range of organic solvents and efficiently generate the active LPd(0) species under mild conditions, often leading to lower required catalyst loadings and shorter reaction times. sigmaaldrich.comsigmaaldrich-jp.com

Fourth (G4) and Fifth (G5) Generations: In some instances, the carbazole byproduct generated upon activation of G3 precatalysts can interfere with the reaction or complicate purification. sigmaaldrich.comsigmaaldrich-jp.com To address this, G4 and G5 precatalysts were designed by modifying the aminobiphenyl backbone. These newer generations maintain the high catalytic activity of G3 systems while offering improved solubility and avoiding the problematic carbazole leaving group. sigmaaldrich-jp.com

The overarching design principle is to create air- and moisture-stable Pd(II) complexes that, under the reaction conditions, reliably and rapidly generate a single, highly active L1Pd(0) catalytic species. mdpi.comresearchgate.net This approach provides excellent control over the ligand-to-palladium ratio and avoids the inconsistencies that can arise from using traditional palladium sources like Pd(OAc)2 or Pd2(dba)3, where the exact nature and concentration of the active species can be ambiguous. sigmaaldrich-jp.comrsc.org This rational evolution of precatalyst structure has been pivotal in expanding the power and reliability of palladium-catalyzed cross-coupling reactions in both academic and industrial settings.

Advanced Research Directions and Methodological Innovations in Me4tbuxphos Pd G3 Catalysis

High-Throughput Experimentation (HTE) for Catalyst Discovery and Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful tool in modern chemistry, enabling the rapid screening of numerous reaction parameters to identify optimal conditions. This methodology is particularly well-suited for the optimization of reactions catalyzed by Me4tBuXPhos Pd G3, a versatile and highly active catalyst in a variety of cross-coupling reactions.

Application of HTE in Screening Reaction Parameters

The application of HTE in the context of Me4tBuXPhos Pd G3 catalysis allows for the systematic and parallel investigation of a wide array of variables, including solvents, bases, temperatures, and substrate scopes. For instance, in the realm of Buchwald-Hartwig amination, HTE has been instrumental in developing a comprehensive library of reaction conditions, providing chemists with a valuable resource for selecting the most suitable parameters for their specific substrate combinations purdue.edu.

Miniaturized reaction formats, often performed in 24-, 96-, or even 1536-well plates, are a hallmark of HTE. These allow for a significant reduction in the amount of reagents and solvents required, which not only lowers costs but also minimizes waste. In one notable example, over 1500 chemistry experiments were conducted in less than a day, using as little as 0.02 milligrams of material per reaction scienceintheclassroom.org. Such a scale is made possible through the use of high-precision nanoliter robotics, which are commonly employed in biochemical assays scienceintheclassroom.org.

Kits designed for high-throughput screening of palladium precatalysts often include Me4tBuXPhos Pd G3, alongside a variety of other catalysts, to facilitate the rapid identification of the optimal catalyst for a given transformation sigmaaldrich.com. This approach has been successfully applied to a broad range of cross-coupling reactions, expanding the chemical space that can be explored efficiently sigmaaldrich.com. The development of automation-friendly reactions, for example, those that can be run in dimethyl sulfoxide (DMSO) at room temperature, further enhances the utility of HTE by simplifying the experimental setup scienceintheclassroom.org.

The data generated from these high-throughput screens can reveal important trends in catalyst performance. For example, heat maps generated from HTE experiments with Me4tBuXPhos have been used to visualize the effect of different solvent systems and temperatures on reaction outcomes purdue.edu. This visual representation of large datasets can provide intuitive insights into the complex interplay of reaction parameters.

Below is an interactive data table illustrating a typical HTE screen for a Buchwald-Hartwig amination reaction catalyzed by Me4tBuXPhos Pd G3.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Solvent | Toluene | Dioxane | THF | 2-Methyl-THF |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | LHMDS |

| Temperature (°C) | 25 | 50 | 80 | 100 |

| Catalyst Loading (mol%) | 0.5 | 1.0 | 1.5 | 2.0 |

Data-Driven Catalyst Performance Prediction

The vast datasets generated through HTE are a fertile ground for the application of data-driven modeling and machine learning techniques to predict catalyst performance. These approaches can uncover complex relationships between reaction components and outcomes that may not be apparent from traditional one-variable-at-a-time experimentation .

Machine learning algorithms, such as random forests, have been shown to provide significantly improved predictive performance for reaction yields in Buchwald-Hartwig cross-coupling reactions compared to linear regression analysis semanticscholar.orgprinceton.edu. These models can be trained on multidimensional chemical data, incorporating a wide range of descriptors for reactants, catalysts, and additives semanticscholar.orgprinceton.edu. The ability of these models to handle sparse training sets and make out-of-sample predictions is particularly valuable for facilitating the adoption of new synthetic methodologies princeton.edu.

For instance, a machine learning model could be trained on a dataset of Buchwald-Hartwig reactions catalyzed by a variety of palladium precatalysts, including Me4tBuXPhos Pd G3, to predict the yield for a new combination of aryl halide and amine. The model could also be used to identify which catalyst is most likely to be effective for a given substrate pair, thereby reducing the need for extensive experimental screening semanticscholar.org.

The development of chemoinformatic workflows allows for the construction of models that can generalize and make predictions for reactants not present in the initial training dataset chemrxiv.org. This is a crucial step towards creating truly predictive tools for synthetic chemists. By leveraging large reaction databases, machine learning models can be trained to predict not only the yield but also the optimal reaction conditions, such as the best ligand, solvent, and base for a particular transformation arxiv.org.

The following table presents a conceptual example of a dataset that could be used to train a machine learning model for predicting the yield of a C-N coupling reaction.

| Aryl Halide | Amine | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromotoluene | Aniline | Me4tBuXPhos | NaOtBu | Toluene | 100 | 95 |

| 2-Chloropyridine | Morpholine | Me4tBuXPhos | K₃PO₄ | Dioxane | 80 | 88 |

| 3-Iodoanisole | n-Hexylamine | Me4tBuXPhos | Cs₂CO₃ | THF | 60 | 92 |

| 4-Trifluoromethylchlorobenzene | Piperidine | Me4tBuXPhos | LHMDS | 2-Methyl-THF | 100 | 75 |

Integration of Computational Chemistry with Experimental Studies

The synergy between computational chemistry and experimental studies provides a powerful framework for understanding and improving catalytic processes. For Me4tBuXPhos Pd G3, computational methods, particularly Density Functional Theory (DFT), can offer deep insights into the catalytic cycle, guiding the rational design of new substrates and reaction conditions.

Computational Design of Novel Substrates and Reaction Conditions

Computational tools can be employed to design novel substrates that are well-suited for catalysis with Me4tBuXPhos Pd G3. By calculating the electronic and steric properties of potential reactants, it is possible to predict their reactivity and selectivity in a given cross-coupling reaction. For example, DFT calculations can be used to model the transition states of the oxidative addition and reductive elimination steps of the catalytic cycle, providing a quantitative measure of the activation barriers for different substrates researchgate.net.

This predictive capability allows for the in silico screening of a large number of potential substrates, prioritizing those that are most likely to react efficiently. This approach can significantly reduce the experimental effort required to explore the substrate scope of a new reaction. Furthermore, computational methods can be used to design substrates with specific electronic or steric features that might lead to enhanced reactivity or selectivity.

Recent advances in generative AI and deep learning are enabling the design of new catalyst-ligand candidates from their molecular representations and computed binding energies rsc.org. While not yet specifically applied to Me4tBuXPhos Pd G3, these methods hold great promise for the future design of customized catalysts for specific applications.

Predictive Modeling of Catalytic Reactivity

Predictive modeling of catalytic reactivity is a key area where the integration of computational and experimental data can lead to significant breakthroughs. Quantitative structure-reactivity models can be developed to link molecular descriptors to the relative rates of key steps in the catalytic cycle, such as oxidative addition nih.govrsc.org. These models can then be used to make quantitative predictions about the outcomes of catalytic reactions nih.govrsc.org.

The development of these predictive models relies on the availability of high-quality experimental data, often obtained through HTE, to train and validate the models uvic.ca. The combination of HTE and computational modeling creates a powerful feedback loop, where experimental data is used to refine the computational models, and the models are then used to guide the design of new experiments.

Machine Learning Applications in Catalyst Design and Reaction Optimization

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, with significant potential to revolutionize catalyst design and reaction optimization. In the context of Me4tBuXPhos Pd G3 and related catalysts, ML algorithms can leverage large datasets to identify patterns and make predictions that are beyond the reach of traditional methods.

The application of ML to predict the performance of a given reaction is a growing area of research princeton.edu. By training models on data from HTE, it is possible to predict reaction yields with a high degree of accuracy princeton.edu. This predictive capability can be used to screen virtual libraries of reactants and catalysts, identifying the most promising candidates for experimental investigation .

One of the major challenges in applying ML to chemical reactions is the need for large and diverse datasets nih.gov. The development of automated and open-access reaction models, which can be used by non-experts, is a crucial step towards addressing this challenge researchgate.net. These models can be trained on data from a wide range of sources, including the scientific literature and electronic lab notebooks nih.gov.

The use of chemically meaningful descriptors is key to the success of ML models in predicting reaction outcomes researchgate.net. By incorporating information about the steric and electronic properties of the reactants and catalysts, it is possible to build models that are not only predictive but also provide insights into the underlying chemistry researchgate.net.

A significant advantage of ML models is their ability to suggest optimal reaction conditions to achieve the highest yield arxiv.org. This can dramatically reduce the time and resources required for reaction optimization. For example, a multimodal transformer-based model has been shown to suggest reaction conditions for Buchwald-Hartwig reactions that achieve 94% of the optimal reported yields arxiv.org.

The integration of ML with robotic platforms for automated synthesis and analysis is a promising future direction. This would create a closed-loop system where ML algorithms design experiments, robots carry them out, and the results are fed back to the ML model to refine its predictions. This autonomous approach to research has the potential to accelerate the pace of discovery in catalysis and many other areas of chemistry.

Future Prospects for Me4tBuXPhos Pd G3 Analogues in Synthetic Organic Chemistry

The exploration of Me4tBuXPhos Pd G3 analogues is a vibrant area of research with the potential to significantly impact the landscape of synthetic organic chemistry. The strategic modification of the ligand scaffold offers a powerful tool for fine-tuning the catalyst's properties to meet the demands of increasingly complex synthetic challenges.

One of the most significant drivers in the development of analogues is the high cost and limited availability of the starting materials required for the synthesis of Me4tBuXPhos. This has spurred the design of "surrogate" ligands that can be prepared from more economical and readily available precursors without compromising catalytic performance. A notable example is the development of Me3(OMe)tBuXPhos , which has demonstrated comparable reactivity to Me4tBuXPhos in various palladium-catalyzed carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions. nih.govscispace.comrsc.org The synthesis of this analogue starts from the inexpensive and readily available 2,3,6-trimethylphenol (B1330405), offering a more sustainable and cost-effective alternative for large-scale applications. nih.govrsc.org

Mechanistic studies have revealed that the methyl groups on the Me4tBuXPhos ligand play a critical role in its high performance. Specifically, the 3-methyl group restricts the rotation of the aryl-phosphine (Ar-P) bond, which helps to position the palladium center favorably, while the 6-methyl group increases the conformational rigidity of the palladium-ligand complex, thereby accelerating the rate of reductive elimination. scispace.com Future research into analogues will likely leverage these insights to design ligands with even greater control over the catalyst's geometry and reactivity.

The future development of Me4tBuXPhos Pd G3 analogues is poised to focus on several key areas:

Fine-Tuning of Steric and Electronic Properties: The systematic modification of the substituents on the biaryl backbone of the ligand will allow for precise control over the steric bulk and electronic properties of the catalyst. This "tuning" will enable the optimization of the catalyst for specific and challenging cross-coupling reactions, such as those involving sterically hindered substrates or unreactive coupling partners. The strategic placement of electron-donating or electron-withdrawing groups can influence the electron density at the palladium center, thereby modulating its reactivity in the catalytic cycle.

Development of Water-Soluble Analogues: The increasing demand for greener and more sustainable chemical processes is driving the development of catalysts that can function in aqueous media. The introduction of hydrophilic functional groups, such as sulfonate groups, onto the Me4tBuXPhos scaffold could lead to water-soluble analogues. Such catalysts would not only reduce the reliance on volatile organic solvents but also simplify product purification and catalyst recycling.

Expansion to New Reaction Classes: While Me4tBuXPhos Pd G3 is highly effective for a range of cross-coupling reactions, the development of specialized analogues could expand its utility to new classes of transformations. For instance, ligands designed to promote challenging C-H activation/functionalization reactions or to facilitate novel bond formations would be of significant value to the synthetic community.